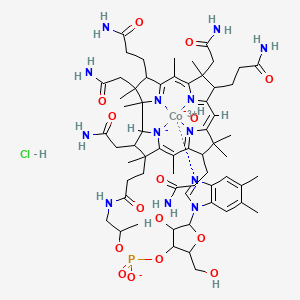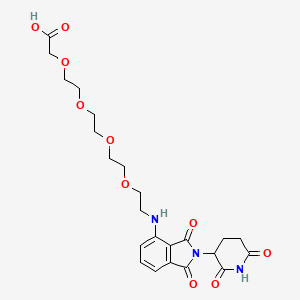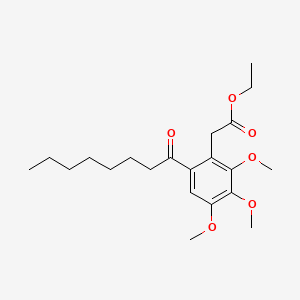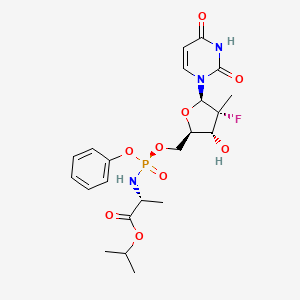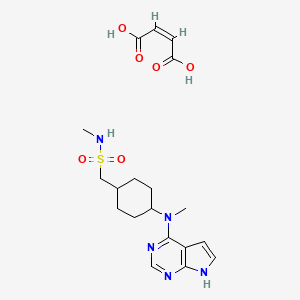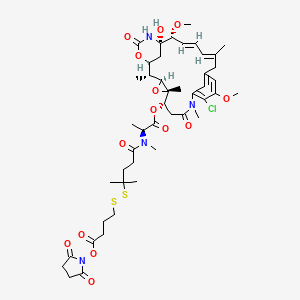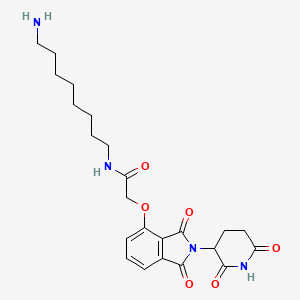![molecular formula C₃₀H₃₂F₂O₂ B560640 (8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 2016795-77-8](/img/structure/B560640.png)
(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC330 is a small-molecule compound that has garnered significant attention due to its potential as a novel inhibitor of leukemia inhibitory factor signaling. Leukemia inhibitory factor is a multifunctional cytokine frequently overexpressed in various human cancers, including breast, colorectal, and pancreatic cancers. EC330 has shown promise in blocking the leukemia inhibitory factor signaling pathway, which is associated with cancer cell proliferation, metastasis, and therapeutic resistance .
Mechanism of Action
Target of Action
EC330 is a small-molecule compound that primarily targets the Leukemia Inhibitory Factor (LIF) and its receptor complex composed of LIF receptor (LIF-R) and glycoprotein gp130 . LIF is a multi-functional cytokine frequently overexpressed in many human cancers, including breast, colorectal, and pancreatic cancers . Overexpression of LIF is often associated with poor prognosis in these cancers .
Mode of Action
EC330 interacts with its targets by inhibiting the LIF/LIF-R signaling pathway . It blocks the promoting effects of LIF on growth and migration of cancer cells . The interaction of EC330 with LIF-R has been confirmed through molecular docking studies .
Biochemical Pathways
The LIF/LIF-R complex, when activated, induces several oncogenic signaling pathways, including STAT3 , PI3K/AKT , and mTOR . These pathways promote proliferation, metastasis, and therapeutic resistance of cancer cells . EC330 inhibits the activation of these pathways by LIF .
Result of Action
EC330 significantly inhibits the growth of xenograft tumors with LIF overexpression . It preferentially inhibits the proliferation of cancer cells with LIF overexpression .
Action Environment
The action of EC330 is influenced by the expression levels of LIF and LIF-R in the cells . EC330 exhibits a much weaker inhibitory effect on the growth of tumors without LIF overexpression . This suggests that the cellular environment, specifically the presence or absence of LIF overexpression, significantly influences the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
EC330 interacts with the LIF receptor complex, which is composed of LIF receptor (LIF-R) and glycoprotein gp130 . The interaction of EC330 with this receptor complex inhibits the activation of several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR .
Cellular Effects
EC330 influences cell function by blocking the promoting effect of LIF on cancer progression . This includes effects on cell signaling pathways, gene expression, and cellular metabolism . EC330 has been shown to inhibit the LIF/LIF-R signaling and block the promoting effects of LIF on growth and migration of cancer cells .
Molecular Mechanism
At the molecular level, EC330 exerts its effects by binding to the LIF receptor complex and inhibiting LIF signaling . This results in the inhibition of several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, EC330 has been shown to inhibit the LIF/LIF-R signaling and block the promoting effects of LIF on growth and migration of cancer cells
Dosage Effects in Animal Models
It is known that EC330 inhibits LIF function in promoting tumor growth in vivo .
Metabolic Pathways
It is known that EC330 inhibits the activation of several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR .
Subcellular Localization
It is known that EC330 inhibits the activation of several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR .
Preparation Methods
Synthetic Routes and Reaction Conditions
EC330 was designed based on structure-activity relationship studies on human breast cancer MCF7 cells with leukemia inhibitory factor overexpression. The synthetic route involves the use of a steroidal skeleton with specific modifications. The key features include an antiprogestin steroidal skeleton, a 17α-difluoro acetylenic moiety, and nonpolar substituents at position 11 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
EC330 undergoes various chemical reactions, including:
Substitution Reactions: The presence of the 17α-difluoro acetylenic moiety allows for substitution reactions with other functional groups.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the difluoro acetylenic moiety.
Oxidation Reactions: Oxidation reactions can occur at specific sites on the steroidal skeleton.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while reduction and oxidation reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
EC330 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying structure-activity relationships and synthetic methodologies.
Biology: Investigated for its role in modulating cytokine signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for cancers with leukemia inhibitory factor overexpression.
Industry: Potential applications in the development of targeted cancer therapies and as a tool for studying cytokine signaling in industrial research settings.
Comparison with Similar Compounds
Similar Compounds
EC357: Another small-molecule inhibitor of leukemia inhibitory factor signaling with similar structural features.
EC363: Shares the same steroidal skeleton and functional groups as EC330 and EC357.
Uniqueness of EC330
EC330 is unique due to its specific structural modifications, including the 17α-difluoro acetylenic moiety and nonpolar substituents at position 11. These features contribute to its high potency and selectivity as a leukemia inhibitory factor inhibitor. Additionally, EC330 has shown marked specificity in cancer cells overexpressing leukemia inhibitory factor, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPSPZDYGHPAN-GCNJZUOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)
